Enantioselective Degradation Kinetics in Delftia acidovorans
When Delftia acidovorans SPB1 is grown on racemic 2-(4-sulfophenyl)butyrate (SPB) as the sole carbon and energy source, the R-enantiomer is utilized first with a specific growth rate (μ) of 0.28 h⁻¹. Only after R-SPB is exhausted does the organism switch to S-SPB, which supports a markedly slower specific growth rate of 0.016 h⁻¹—a 17.5-fold difference . The two enantiomers converge metabolically at 4-sulfocatechol (4SC), which is then degraded via ortho-cleavage . This sequential, kinetically distinct utilization is a direct consequence of the chiral center at the 2-position of the butyric acid side chain and represents a unique differentiation dimension not available for achiral SPCs such as 4-(4-sulfophenyl)butyric acid.
| Evidence Dimension | Specific growth rate (μ) on single enantiomer |
|---|---|
| Target Compound Data | R-SPB: μ = 0.28 h⁻¹; S-SPB: μ = 0.016 h⁻¹ |
| Comparator Or Baseline | R-SPB enantiomer vs. S-SPB enantiomer of the same compound |
| Quantified Difference | R-SPB supports 17.5-fold faster growth than S-SPB (0.28 / 0.016 = 17.5) |
| Conditions | Delftia acidovorans SPB1 pure culture; aerobic; SPB-salts medium; sole carbon and energy source; 30°C |
Why This Matters
This demonstrates that the enantiomeric composition of 2-(4-sulfophenyl)butyric acid dictates biodegradation kinetics; procurement of enantiopure or racemic material must be specified based on whether the intended use is mechanistic enzymology or environmental simulation, as substitution with the wrong enantiomeric form will yield non-representative results.
- [1] Schulz S, Dong W, Groth U, Cook AM. Enantiomeric Degradation of 2-(4-Sulfophenyl)Butyrate via 4-Sulfocatechol in Delftia acidovorans SPB1. Appl Environ Microbiol. 2000;66(5):1905-1910. View Source
